molecular formula C14H13NO B8519402 6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline CAS No. 139457-36-6

6-[(2-Methylbut-3-yn-2-yl)oxy]quinoline

Cat. No. B8519402
Key on ui cas rn: 139457-36-6
M. Wt: 211.26 g/mol
InChI Key: JWMBZSGIUQDKFO-UHFFFAOYSA-N
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Patent
US07652008B2

Procedure details

A solution of 6-[(1,1-dimethyl-2-propynyl)oxy]quinoline (16.7 mmol) in 1,2-dichlorobenzene (10 mL) was stirred at 180° C. for 1 hour. Upon the completion of the reaction, the solvent was distilled off, and the residue was recrystallized from hexane-ethyl acetate to obtain the aimed compound (2-steps, quant.).
Quantity
16.7 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)([CH3:5])[C:3]#[CH:4]>ClC1C=CC=CC=1Cl>[CH3:5][C:2]1([CH3:1])[O:6][C:7]2[C:8](=[C:9]3[C:14](=[CH:15][CH:16]=2)[N:13]=[CH:12][CH:11]=[CH:10]3)[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
16.7 mmol
Type
reactant
Smiles
CC(C#C)(C)OC=1C=C2C=CC=NC2=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1(C=CC2=C3C=CC=NC3=CC=C2O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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